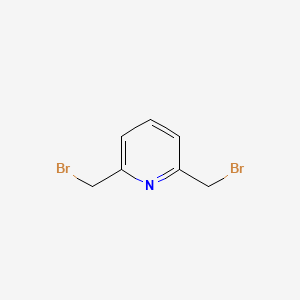
2,6-双(溴甲基)吡啶
描述
2,6-Bis(bromomethyl)pyridine is a chemical compound used as a precursor in the synthesis of various complex molecules. It plays a significant role in the field of organic chemistry, especially in the synthesis of ligands, polymers, and metal-organic frameworks.
Synthesis Analysis
The synthesis of 2,6-bis(bromomethyl)pyridine involves the reaction of pyridine derivatives with brominating agents. For instance, its reactions with 3,5-dimethylpyrazole and 1H-indazole yield terdentate ligands, which are further utilized to form stable chromium(III) complexes exhibiting high yields and characterized by elemental analysis, magnetic moments, IR, and mass spectroscopy (Hurtado et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,6-bis(bromomethyl)pyridine derivatives has been determined through various methods, including single-crystal X-ray diffraction. These studies reveal the geometry and electronic structure of the compound and its derivatives, which are crucial for understanding their reactivity and interaction with other molecules.
Chemical Reactions and Properties
2,6-Bis(bromomethyl)pyridine undergoes various chemical reactions, forming complexes with metals and acting as a precursor for the synthesis of ligands. For example, its reaction with phospholides forms cationic complexes with palladium and nickel, which are efficient in catalysis, including the palladium-catalyzed synthesis of arylboronic esters (Melaimi et al., 2004).
科学研究应用
三齿配体和乙烯聚合的铬(III)配合物
2,6-双(溴甲基)吡啶已用于合成与 CrCl3(THF)3 反应形成铬(III)配合物的三齿配体。这些配合物在乙烯聚合中具有活性,将乙烯转化为高度线性的聚乙烯并提供高分子量的聚合物。配合物表现出高催化活性,特别是在环境温度下 (Hurtado 等人,2009)。
铑和钯的 N-杂环配合物的形成
该化合物在铑和钯的 N-杂环配合物的形成中起着重要作用。它用于获得钳形配体,然后与银和钯反应形成用于催化和配位化学的配合物 (Simons 等人,2003)。
钒(III)配合物作为催化剂
2,6-双(溴甲基)吡啶的另一个应用是在形成钒(III)配合物中,该配合物充当乙烯聚合的催化剂。该配合物在将乙烯转化为聚乙烯方面显示出高活性,突出了其在工业聚合物生产中的潜力 (Abbo & Titinchi,2013)。
大环化合物的合成
该化合物还有助于合成新的大环化合物,例如吡啶-紫杉酸酯。这种化合物是吡咯烷类生物碱的类似物,在研究此类化合物的毒性和生物效应方面有应用 (Drewes & Pitchford,1981)。
氟离子化学传感器
2,6-双(溴甲基)吡啶衍生物用于制造氟离子的化学传感器。这些传感器可以通过化学位移和光学改性来检测氟离子,展示了该化合物在分析化学中的应用 (Chetia & Iyer,2008)。
作用机制
Target of Action
It is known to participate in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
2,6-Bis(bromomethyl)pyridine interacts with its targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form bonds with a variety of nucleophiles . This makes 2,6-Bis(bromomethyl)pyridine a versatile reagent in organic synthesis .
Biochemical Pathways
It is used in the synthesis of various compounds, including dicationic imidazolium-linked cyclophane , suggesting that it could potentially influence a wide range of biochemical pathways depending on the context of its use.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2,6-Bis(bromomethyl)pyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the creation of new compounds .
Action Environment
The action, efficacy, and stability of 2,6-Bis(bromomethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as indicated by its use in reactions involving changes in pH . Additionally, the compound’s stability may be influenced by temperature, as suggested by its melting point of 85-87 °C .
安全和危害
2,6-Bis(bromomethyl)pyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .
未来方向
属性
IUPAC Name |
2,6-bis(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSYCOAZVHGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345314 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7703-74-4 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,6-Bis(bromomethyl)pyridine?
A1: The molecular formula of 2,6-Bis(bromomethyl)pyridine is C7H7Br2N, and its molecular weight is 264.95 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, 2,6-Bis(bromomethyl)pyridine has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , ]
Q3: Has the crystal structure of 2,6-Bis(bromomethyl)pyridine been determined?
A3: Yes, single-crystal X-ray diffraction studies have revealed the solid-state structure of 2,6-Bis(bromomethyl)pyridine. The molecule adopts a conformation where the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the pyridine ring and extend to opposite sides. []
Q4: How does 2,6-Bis(bromomethyl)pyridine typically react?
A4: Due to the presence of two reactive bromomethyl groups, 2,6-Bis(bromomethyl)pyridine readily undergoes nucleophilic substitution reactions. This reactivity makes it a versatile building block for synthesizing various macrocyclic ligands, cryptands, and other complex molecules. [, , , , , , , , , , ]
Q5: Can you provide examples of macrocycles synthesized using 2,6-Bis(bromomethyl)pyridine?
A5: Certainly! 2,6-Bis(bromomethyl)pyridine serves as a key precursor for synthesizing macrocycles containing nitrogen and sulfur donor atoms. For instance, it reacts with 2,3-quinoxalinedithiol to form a macrocyclic ligand precursor, bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine. [] Another example involves its reaction with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, leading to a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit. []
Q6: What is the significance of synthesizing pyridine-containing macrocycles?
A6: Pyridine-containing macrocycles are of great interest in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes exhibit diverse applications in catalysis, sensing, and material science. [, , , , , ]
Q7: Are there any applications of 2,6-Bis(bromomethyl)pyridine in medicinal chemistry?
A7: Yes, 2,6-Bis(bromomethyl)pyridine has been employed in the synthesis of novel polyazapyridinophanes exhibiting potent antibacterial activity. [] It is also utilized in preparing chiral imidazolium cyclophanes that demonstrate enantioselective recognition for amino acids and their derivatives, potentially paving the way for new chiral separation techniques and asymmetric catalysts. [, ]
Q8: Has 2,6-Bis(bromomethyl)pyridine been used in the synthesis of cryptands?
A8: Absolutely! 2,6-Bis(bromomethyl)pyridine reacts with hexaazamacrocycles to form chiral cryptands capable of selectively binding alkali metal ions like sodium and potassium. [] A bis-triazacyclononane tris-pyridyl N9-azacryptand ligand synthesized using 2,6-Bis(bromomethyl)pyridine exhibited preferential binding towards lead(II) cations. []
Q9: Are there any notable examples of metal complexes incorporating ligands derived from 2,6-Bis(bromomethyl)pyridine?
A9: A wide range of metal complexes, including those of manganese(II), cobalt(II), copper(II), silver(I), zinc(II), and cadmium(II), have been synthesized using ligands derived from 2,6-Bis(bromomethyl)pyridine. These complexes are often characterized by physical and spectroscopic measurements, revealing the coordination behavior of the ligands and their potential applications. [, , , , , ]
Q10: Has computational chemistry been employed in studying 2,6-Bis(bromomethyl)pyridine and its derivatives?
A10: Yes, computational studies, including DFT calculations, have been performed to investigate the reaction mechanisms and properties of 2,6-Bis(bromomethyl)pyridine derivatives, particularly in the context of ethylene polymerization catalysis. These studies provide valuable insights into the structure-activity relationships and guide the design of more efficient catalysts. []
Q11: What are the safety considerations associated with handling 2,6-Bis(bromomethyl)pyridine?
A11: As with all chemicals, appropriate safety precautions should be taken when handling 2,6-Bis(bromomethyl)pyridine. It is recommended to wear appropriate personal protective equipment, such as gloves and eye protection, and work in a well-ventilated area. Consult the compound's safety data sheet for detailed safety information. []
Q12: Is there any information available regarding the environmental impact of 2,6-Bis(bromomethyl)pyridine?
A12: While specific data on the environmental impact of 2,6-Bis(bromomethyl)pyridine might be limited, it's crucial to handle and dispose of the compound responsibly. Following established guidelines for chemical waste disposal is essential to minimize potential environmental risks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















